Lipophilicity and Permeability Profile: 8-Chlorochroman vs. Unsubstituted Chroman
The 8-chloro substitution significantly increases the lipophilicity of the chroman scaffold, a key determinant of membrane permeability and oral bioavailability. 8-Chlorochroman exhibits a calculated consensus Log Po/w value of 2.78 . This is a marked increase compared to the unsubstituted chroman, which has a calculated LogP of approximately 1.6 [1]. This difference of over one log unit indicates that 8-Chlorochroman is substantially more lipophilic, which can be a critical advantage for targeting intracellular sites or crossing the blood-brain barrier (BBB).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.78 |
| Comparator Or Baseline | Unsubstituted Chroman: Estimated LogP = 1.6 |
| Quantified Difference | Δ LogP ≈ +1.2 |
| Conditions | Computational prediction; consensus value from five distinct algorithms |
Why This Matters
For CNS drug discovery, where a LogP in the 2-4 range is often desired for optimal BBB penetration, 8-Chlorochroman offers a more suitable lipophilicity profile than the unsubstituted parent compound.
- [1] PubChem. (n.d.). Chroman. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/136069 View Source
